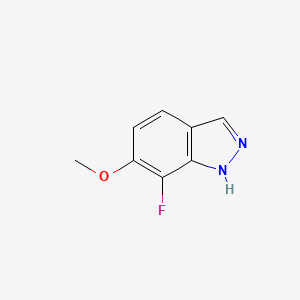

7-Fluoro-6-metoxi-1H-indazol

Descripción general

Descripción

7-Fluoro-6-methoxy-1H-indazole is a chemical compound with the CAS Number: 1427438-32-1 . It has a molecular weight of 166.15 and its IUPAC name is 7-fluoro-6-methoxy-1H-indazole .

Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Fluoro-6-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for 7-Fluoro-6-methoxy-1H-indazole is 1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . First, 2- (methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O 2 atmosphere, to afford a wide variety of 1 H -indazoles 3 in good to excellent yields .

Physical And Chemical Properties Analysis

7-Fluoro-6-methoxy-1H-indazole is a solid substance . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Síntesis de Otros Compuestos

Los indazoles, incluido el “7-Fluoro-6-metoxi-1H-indazol”, se utilizan a menudo como bloques de construcción en la síntesis de otros compuestos orgánicos complejos . Pueden participar en diversas reacciones para formar nuevos enlaces y estructuras, contribuyendo a la diversidad y complejidad de la química orgánica.

Química Medicinal

Los derivados del indazol tienen una amplia variedad de aplicaciones medicinales. Pueden actuar como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Por lo tanto, el “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos con estas propiedades.

Actividades Antiproliferativas

Algunos N-fenil-1H-indazol-1-carboxamidas, que podrían sintetizarse potencialmente a partir de “this compound”, se han evaluado por sus actividades antiproliferativas in vitro contra diversas líneas celulares tumorales . Esto sugiere una posible aplicación en la investigación y el tratamiento del cáncer.

Desarrollo de Inhibidores Selectivos

Los indazoles también pueden emplearse como inhibidores selectivos de la fosfoinositida 3-cinasa δ para el tratamiento de enfermedades respiratorias . El “this compound” podría utilizarse potencialmente en este contexto.

Ciencia de Materiales

En el campo de la ciencia de materiales, los indazoles pueden utilizarse en la síntesis de colorantes y pigmentos debido a su capacidad para formar sistemas aromáticos estables . El “this compound” podría contribuir potencialmente al desarrollo de nuevos materiales en este campo.

Química Analítica

En química analítica, los indazoles pueden utilizarse como reactivos o marcadores debido a sus propiedades espectroscópicas distintivas . El “this compound” podría utilizarse potencialmente en el desarrollo de nuevos métodos analíticos.

Safety and Hazards

The safety information for 7-Fluoro-6-methoxy-1H-indazole indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

Indazole-containing compounds have a wide variety of medicinal applications. They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The exact mode of action can vary depending on the specific indazole derivative and its target. For example, some indazole derivatives inhibit the activity of certain enzymes, leading to therapeutic effects .

Biochemical Pathways

Indazole derivatives can interact with various biochemical pathways, depending on their specific targets. For instance, inhibitors of phosphoinositide 3-kinase δ can affect signaling pathways involved in cell growth and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Result of Action

The molecular and cellular effects of indazole derivatives depend on their specific targets and modes of action. For example, inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and proliferation .

Action Environment

The action, efficacy, and stability of indazole derivatives can be influenced by various environmental factors, including the presence of other drugs, the patient’s diet and lifestyle, and the specific characteristics of the disease being treated .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, 7-Fluoro-6-methoxy-1H-indazole can bind to proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of 7-Fluoro-6-methoxy-1H-indazole on various cell types and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, 7-Fluoro-6-methoxy-1H-indazole can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, 7-Fluoro-6-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity . Additionally, 7-Fluoro-6-methoxy-1H-indazole can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-6-methoxy-1H-indazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 7-Fluoro-6-methoxy-1H-indazole can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy . These findings underscore the importance of optimizing dosage and administration schedules in therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-Fluoro-6-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These observations highlight the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-Fluoro-6-methoxy-1H-indazole is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 7-Fluoro-6-methoxy-1H-indazole is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 7-Fluoro-6-methoxy-1H-indazole is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is essential for its therapeutic efficacy and specificity.

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMSYWXQQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427438-32-1 | |

| Record name | 7-fluoro-6-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

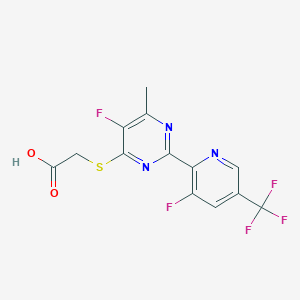

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

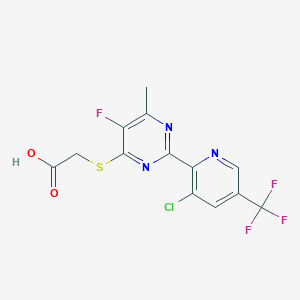

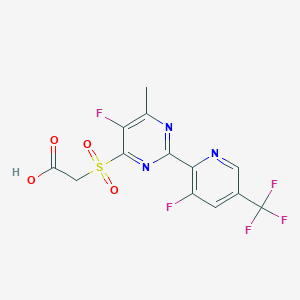

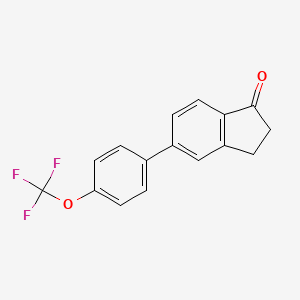

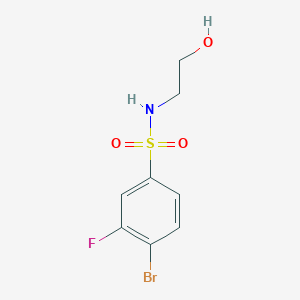

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)

![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)

![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)